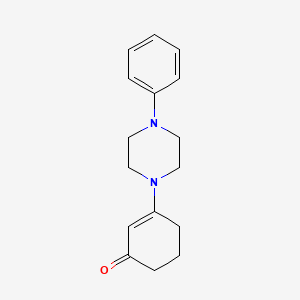

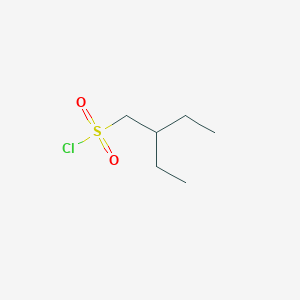

![molecular formula C19H18N4O B2691335 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile CAS No. 477535-51-6](/img/structure/B2691335.png)

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a chemical compound with potential applications in scientific research.

Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

The furan nucleus in benzimidazoles, including derivatives similar to "(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile," has been studied for its reactivity. For example, furan nuclei become unstable under the action of mineral acids when the halogen atom is replaced by a secondary amine residue. This reactivity was explored in the synthesis of y(1-alkyl-2-benzimidazolyl)-γ-oxobutyric acids from 1-alkyl-2-(5'-piperidino-2'-furyl)benzimidazoles, indicating the compound's utility in generating novel chemical structures (Simonov et al., 1970).

Antibacterial Activities

Derivatives of benzimidazoles, including those with piperidinyl substituents, have been synthesized and evaluated for their antibacterial activities. Compounds in this category have shown to inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MICs), effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new classes of antibacterial agents (He et al., 2003).

Neuroleptic Activity

The neuroleptic (antipsychotic) activity of benzimidazole derivatives, including those with piperidinyl groups, has been explored. These compounds were evaluated for their potential in treating psychiatric disorders by assessing their activity in neuroleptic assays. For instance, 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles have been synthesized and showed promising results in climbing mice assays and inhibition of [3H]spiroperidol binding, indicating their potential as antipsychotic drugs (Strupczewski et al., 1985).

Anti-inflammatory Potential

Benzimidazole-2-thione derivatives, including those with piperazine substituents, are known for their broad spectrum of biological activities, notably anti-inflammatory effects. The synthesis and evaluation of these compounds involve molecular docking experiments against cox-2 enzyme, revealing significant binding interactions. These derivatives were tested in vivo, showing promising anti-inflammatory activity, which underscores their potential for therapeutic applications (Ganji & Agrawal, 2020).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei have been synthesized for potential application as DNA-specific fluorescent probes. Their structural and spectroscopic characterization suggests significant potential in bioanalytical applications, particularly in detecting and studying DNA interactions (Perin et al., 2011).

Propriétés

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c20-13-14(19-21-16-6-2-3-7-17(16)22-19)12-15-8-9-18(24-15)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,22)/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFQLUSMGWDCNR-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)

![5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2691258.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)

![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)

![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)

![N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)

![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)